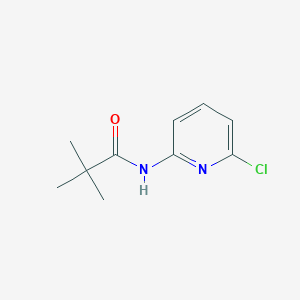
N-(6-Chloropyridin-2-yl)pivalamide
概要
説明
N-(6-Chloropyridin-2-yl)pivalamide, also known as CPPA, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. CPPA is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to drug discovery.
科学的研究の応用
Chemical Synthesis and Reactivity
N-(6-Chloropyridin-2-yl)pivalamide demonstrates significant reactivity in chemical synthesis, as evidenced by studies on the behavior of similar compounds towards active electrophilic compounds. For example, compounds derived from reactions involving pivalamides have been synthesized and evaluated as antibacterial agents against a variety of bacteria, showing noteworthy inhibition activity (Al-Romaizan, 2019). Another study explored the molecular structure of related compounds, which contained pivalamide, pyridin, and hydroxy-methylphenyl moieties, providing insight into molecular conformations stabilized by intramolecular hydrogen bonds (Atalay et al., 2016).
Lithiation Studies
Lithiation, a crucial reaction in organic chemistry, has been studied using derivatives of N-(6-Chloropyridin-2-yl)pivalamide. The lithiation of similar compounds, such as N-(pyridin-3-ylmethyl)pivalamide, leads to the formation of various substituted derivatives, highlighting its potential in synthetic applications (Smith et al., 2013).
Coordination Polymers and Catalytic Properties
N-(6-Chloropyridin-2-yl)pivalamide-related compounds have been used to form heterometallic coordination polymers, demonstrating diverse topological structures and properties such as sorption and catalytic capabilities. These coordination polymers have shown potential in methanol and ethanol sorption and heterogeneous catalysis for condensation reactions (Sotnik et al., 2015).
Antiproliferative and Antitumor Activities
Several studies have explored the antiproliferative and antitumor activities of N-(6-Chloropyridin-2-yl)pivalamide-related compounds. For instance, the synthesis of derivatives has been undertaken, with the compounds evaluated for their biological activities, including antitumor properties, against various cell lines (Zhou et al., 2021).
Antimicrobial Activity
Compounds structurally similar to N-(6-Chloropyridin-2-yl)pivalamide have been synthesized and characterized for their antimicrobial activities. These compounds displayed promising activity against pathogenic bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Mallikarjunaswamy et al., 2016).
特性
IUPAC Name |
N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWKLBCTOUEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522670 | |
| Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloropyridin-2-yl)pivalamide | |
CAS RN |
86847-84-9 | |
| Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

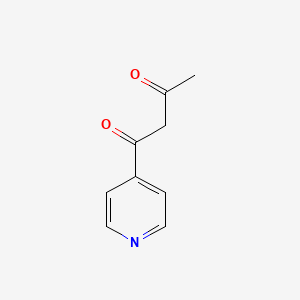
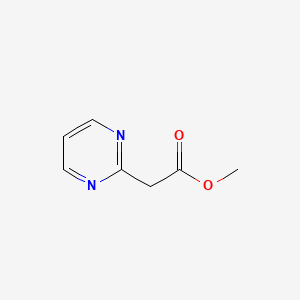
![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)
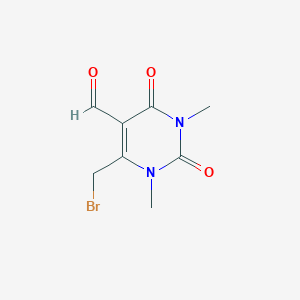


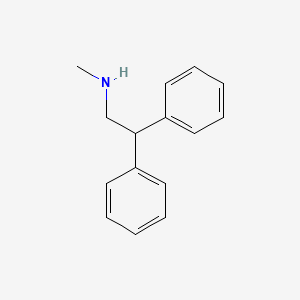

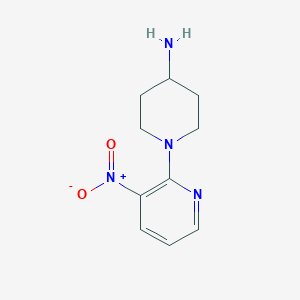
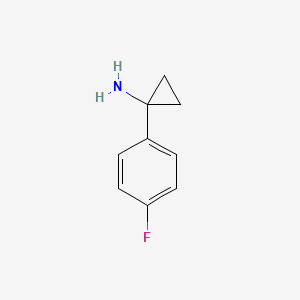
![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)
